3-Acetoxy-4'-ethoxybenzophenone
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Overview
Description
3-Acetoxy-4’-ethoxybenzophenone is a chemical compound that belongs to the class of benzophenones. It is characterized by the presence of an acetoxy group at the third position and an ethoxy group at the fourth position on the benzophenone structure. This compound is widely used in various industries, including pharmaceuticals, cosmetics, and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-4’-ethoxybenzophenone typically involves the acetylation of 4’-ethoxybenzophenone. One common method includes the reaction of 4’-ethoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-4’-ethoxybenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-4’-ethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3-Acetoxy-4’-ethoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of UV-absorbing agents for cosmetics and plastics
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-ethoxybenzophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzophenone: Lacks the acetoxy and ethoxy groups, making it less functionalized.
4’-Methoxybenzophenone: Contains a methoxy group instead of an ethoxy group.
3-Acetoxybenzophenone: Lacks the ethoxy group, making it less substituted
Uniqueness: 3-Acetoxy-4’-ethoxybenzophenone is unique due to the presence of both acetoxy and ethoxy groups, which confer specific chemical and physical properties. These functional groups enhance its reactivity and make it suitable for various applications in different fields.
Properties
IUPAC Name |
[3-(4-ethoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-20-15-9-7-13(8-10-15)17(19)14-5-4-6-16(11-14)21-12(2)18/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPDOXGDGNJLNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641653 |
Source
|
Record name | 3-(4-Ethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-00-2 |
Source
|
Record name | 3-(4-Ethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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